Cas no 1443310-17-5 (6-(4-bromo-2-formylphenoxy)hexanenitrile)

6-(4-Bromo-2-formylphenoxy)hexanenitrile is a versatile brominated aromatic compound featuring both formyl and nitrile functional groups, making it a valuable intermediate in organic synthesis. The presence of the bromo and formyl substituents on the phenyl ring allows for selective functionalization via cross-coupling reactions or nucleophilic additions, while the hexanenitrile spacer enhances solubility and reactivity in various reaction conditions. This compound is particularly useful in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, where its bifunctional reactivity enables efficient derivatization. Its well-defined structure and high purity ensure consistent performance in multi-step synthetic routes.
6-(4-bromo-2-formylphenoxy)hexanenitrile structure
1443310-17-5 structure
Product name:6-(4-bromo-2-formylphenoxy)hexanenitrile
CAS No:1443310-17-5
MF:C13H14BrNO2
Molecular Weight:296.159762859344
MDL:MFCD18375391
CID:5160531

6-(4-bromo-2-formylphenoxy)hexanenitrile 化学的及び物理的性質

名前と識別子

    • 6-(4-bromo-2-formylphenoxy)hexanenitrile
    • MDL: MFCD18375391
    • インチ: 1S/C13H14BrNO2/c14-12-5-6-13(11(9-12)10-16)17-8-4-2-1-3-7-15/h5-6,9-10H,1-4,8H2
    • InChIKey: LXXUXYWTBHEGKW-UHFFFAOYSA-N
    • SMILES: C(#N)CCCCCOC1=CC=C(Br)C=C1C=O

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 17
  • 回転可能化学結合数: 7

6-(4-bromo-2-formylphenoxy)hexanenitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB427997-1 g
6-(4-Bromo-2-formylphenoxy)hexanenitrile
1443310-17-5
1g
€594.40 2023-04-23
abcr
AB427997-5g
6-(4-Bromo-2-formylphenoxy)hexanenitrile
1443310-17-5
5g
€1373.40 2023-09-04
abcr
AB427997-1g
6-(4-Bromo-2-formylphenoxy)hexanenitrile; .
1443310-17-5
1g
€1621.70 2025-02-21
Ambeed
A604323-1g
6-(4-Bromo-2-formylphenoxy)hexanenitrile
1443310-17-5 97%
1g
$441.0 2024-04-23
Crysdot LLC
CD12142936-10g
6-(4-Bromo-2-formylphenoxy)hexanenitrile
1443310-17-5 97%
10g
$2234 2024-07-23
Crysdot LLC
CD12142936-1g
6-(4-Bromo-2-formylphenoxy)hexanenitrile
1443310-17-5 97%
1g
$437 2024-07-23
Crysdot LLC
CD12142936-5g
6-(4-Bromo-2-formylphenoxy)hexanenitrile
1443310-17-5 97%
5g
$1177 2024-07-23
abcr
AB427997-5 g
6-(4-Bromo-2-formylphenoxy)hexanenitrile
1443310-17-5
5g
€1,373.40 2023-04-23
Crysdot LLC
CD12142936-25g
6-(4-Bromo-2-formylphenoxy)hexanenitrile
1443310-17-5 97%
25g
$4117 2024-07-23

6-(4-bromo-2-formylphenoxy)hexanenitrile 関連文献

6-(4-bromo-2-formylphenoxy)hexanenitrileに関する追加情報

Recent Advances in the Study of 6-(4-bromo-2-formylphenoxy)hexanenitrile (CAS: 1443310-17-5)

6-(4-bromo-2-formylphenoxy)hexanenitrile (CAS: 1443310-17-5) is a synthetic intermediate of growing interest in the field of chemical biology and medicinal chemistry. Recent studies have highlighted its potential as a versatile building block for the development of novel bioactive compounds, particularly in the context of targeted drug design and enzyme inhibition. This research brief synthesizes the latest findings on this compound, focusing on its synthetic applications, biological activities, and mechanistic insights.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 6-(4-bromo-2-formylphenoxy)hexanenitrile as a precursor for the synthesis of selective kinase inhibitors. The aldehyde functionality at the 2-position and the bromo substituent at the 4-position of the phenyl ring were found to be critical for molecular recognition in the ATP-binding pockets of certain protein kinases. Researchers successfully derivatized this compound to produce a series of potent inhibitors with IC50 values in the low nanomolar range against specific cancer-associated kinases.

Further investigations have explored the compound's role in covalent inhibitor design. The formyl group presents an opportunity for Schiff base formation with lysine residues in target proteins, as reported in a recent ACS Chemical Biology publication. This reactive handle has been exploited to develop irreversible inhibitors of disease-relevant enzymes, with the hexanenitrile linker providing optimal spacing for target engagement while maintaining favorable pharmacokinetic properties.

Structural-activity relationship (SAR) studies have revealed that modifications to the nitrile-terminated hexyl chain can significantly influence the compound's biological activity and selectivity. A 2024 study in Bioorganic & Medicinal Chemistry Letters systematically varied the chain length and terminal functionality, identifying the 6-carbon spacer with a nitrile group as optimal for membrane permeability and target binding in several therapeutic contexts.

The compound has also shown promise in chemical biology probes development. Researchers have utilized 6-(4-bromo-2-formylphenoxy)hexanenitrile as a scaffold for activity-based protein profiling (ABPP) probes, taking advantage of its reactive aldehyde group for target labeling and the bromine atom for subsequent click chemistry modifications. This dual functionality enables both target identification and visualization in complex biological systems.

From a synthetic chemistry perspective, recent advances have improved the efficiency of producing 6-(4-bromo-2-formylphenoxy)hexanenitrile. A 2023 Organic Process Research & Development paper described an optimized large-scale synthesis route that reduces byproduct formation and improves overall yield to >85%. This development is particularly significant as it facilitates broader exploration of the compound's applications in drug discovery programs.

Looking forward, the unique structural features of 6-(4-bromo-2-formylphenoxy)hexanenitrile continue to inspire innovative applications in medicinal chemistry. Current research directions include its incorporation into PROTAC (proteolysis targeting chimera) designs and its use as a versatile intermediate for DNA-encoded library synthesis. The compound's combination of reactivity, modularity, and favorable physicochemical properties positions it as a valuable tool for future drug discovery efforts.

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